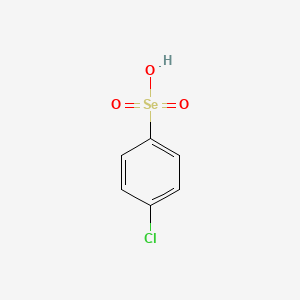

4-Chlorobenzene-1-selenonic acid

Beschreibung

Eigenschaften

CAS-Nummer |

10504-56-0 |

|---|---|

Molekularformel |

C6H5ClO3Se |

Molekulargewicht |

239.52 g/mol |

IUPAC-Name |

4-chlorobenzeneselenonic acid |

InChI |

InChI=1S/C6H5ClO3Se/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10) |

InChI-Schlüssel |

CCOCYTWLKIPPJM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1Cl)[Se](=O)(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzene-1-selenonic acid typically involves the introduction of a selenonic acid group to a chlorobenzene ring. One common method includes the reaction of 4-chlorobenzeneselenol with an oxidizing agent such as hydrogen peroxide or nitric acid to form the selenonic acid derivative. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 4-Chlorobenzene-1-selenonic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chlorobenzene-1-selenonic acid undergoes various chemical reactions, including:

Oxidation: The selenonic acid group can be further oxidized to form seleninic acid derivatives.

Reduction: Reduction reactions can convert the selenonic acid group to selenol or selenide derivatives.

Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, nitric acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Seleninic acid derivatives.

Reduction: Selenol or selenide derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Chlorobenzene-1-selenonic acid has several applications in scientific research:

Biology: Investigated for its potential antioxidant properties and its role in redox biology.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of 4-Chlorobenzene-1-selenonic acid involves its ability to participate in redox reactions. The selenonic acid group can undergo oxidation and reduction, allowing it to act as a redox mediator. This property is particularly useful in biological systems where redox balance is crucial. The compound may target specific enzymes or proteins involved in redox processes, thereby influencing cellular functions.

Vergleich Mit ähnlichen Verbindungen

4-Chlorobenzenesulfonic Acid

- Functional Group: Sulfonic acid (–SO₃H) replaces selenonic acid.

- Key Differences : Sulfur (atomic mass ~32) is lighter than selenium (~79), leading to lower molar mass in sulfonic analogs. The sulfonate group is less polarizable but more commonly utilized industrially due to sulfur’s abundance and cost-effectiveness .

4-Chloronitrobenzene

- Functional Group: Nitro (–NO₂) replaces selenonic acid.

- Key Differences: The nitro group is electron-withdrawing but non-acidic, unlike the strongly acidic selenonic/sulfonic groups. This compound is primarily used as an intermediate in dye and pesticide manufacturing .

4-Chlorobenzoic Acid

- Functional Group: Carboxylic acid (–COOH) replaces selenonic acid.

- Key Differences: Carboxylic acids are weaker acids (pKa ~4.2) compared to selenonic acids (estimated pKa <1), limiting their utility in strongly acidic environments.

Physicochemical Properties

The table below summarizes critical physicochemical data for 4-chlorobenzene-1-selenonic acid and its analogs:

*Selenonic acids are hypothesized to exhibit stronger acidity than sulfonic acids (pKa ~-6 to -2) due to selenium’s larger atomic size and polarizability.

Reactivity and Stability

- Selenonic Acid: The –SeO₃H group confers high thermal stability and resistance to oxidation compared to thiol or sulfinic acid derivatives. However, selenium’s tendency to undergo redox reactions may limit its use in reducing environments.

- Sulfonate Esters: The sulfonate group in compounds like 4-(cyanomethyl)phenyl 4-chlorobenzene-1-sulphonate is hydrolytically stable under mild conditions, making it suitable as a protecting group or intermediate .

- Nitro Derivatives : 4-Chloronitrobenzene is prone to reduction (e.g., to 4-chloroaniline) but stable under oxidative conditions, aligning with its industrial applications .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Chlorobenzene-1-selenonic acid in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation exposure, as the compound is classified for industrial use only . In case of skin contact, wash immediately with water and consult a physician, ensuring the safety data sheet (SDS) is provided to medical personnel . Store the compound in a cool, dry, well-ventilated area, and avoid prolonged storage due to potential degradation risks .

Q. What experimental techniques are essential for characterizing 4-Chlorobenzene-1-selenonic acid?

- Methodological Answer :

- Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) to confirm the aromatic proton environment and chlorine substitution pattern. Infrared (IR) spectroscopy can identify the selenonic acid group (-SeOH) through characteristic stretching frequencies (e.g., Se=O at ~900–950 cm) .

- Elemental Analysis : Verify purity by quantifying carbon, hydrogen, chlorine, and selenium content. Cross-reference with theoretical values from the molecular formula (CHClSeO) .

- Chromatography : Employ HPLC or TLC to assess purity and detect byproducts .

Q. How should researchers design a synthesis protocol for 4-Chlorobenzene-1-selenonic acid?

- Methodological Answer :

- Step 1 : Start with 4-chlorobenzene as the precursor. Introduce selenium via electrophilic substitution using selenious acid (HSeO) under controlled acidic conditions.

- Step 2 : Optimize reaction temperature (typically 80–100°C) and solvent system (e.g., concentrated sulfuric acid) to favor selenonation at the para position .

- Step 3 : Isolate the product via crystallization or column chromatography, and validate purity using the techniques listed in FAQ 2 .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing 4-Chlorobenzene-1-selenonic acid?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and mass spectrometry (MS) to cross-check functional groups and molecular weight. For example, discrepancies in Se NMR shifts may arise from solvent effects or impurities; repeat measurements in deuterated solvents like DO or DMSO-d .

- Purity Assessment : Re-crystallize the compound and re-run analyses. Contradictions often stem from residual solvents or unreacted precursors .

- Collaborative Analysis : Consult crystallography experts to resolve structural ambiguities via X-ray diffraction .

Q. What methodologies are suitable for studying the stability of 4-Chlorobenzene-1-selenonic acid under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 24-hour intervals. Selenonic acids are typically stable in acidic conditions but may hydrolyze in alkaline media .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Compare results with differential scanning calorimetry (DSC) to identify phase transitions .

- Long-Term Storage : Conduct accelerated aging studies at 40°C/75% relative humidity for 6 months, assessing purity changes with HPLC .

Q. How can computational modeling enhance the understanding of 4-Chlorobenzene-1-selenonic acid’s reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model the electron density around the selenium atom, predicting sites for electrophilic/nucleophilic attacks. Compare theoretical IR/NMR spectra with experimental data .

- Reactivity Simulations : Study reaction pathways (e.g., substitution or oxidation) using transition-state theory to identify kinetic barriers .

- Solvent Effects : Apply COSMO-RS models to predict solubility and stability in different solvents .

Q. What strategies are effective for investigating the biological activity of 4-Chlorobenzene-1-selenonic acid?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against target enzymes (e.g., glutathione peroxidase mimics) using spectrophotometric methods to monitor activity changes. Include positive controls like ebselen .

- Cellular Toxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to assess IC values. Use concentrations ranging from 1 µM to 100 µM .

- Mechanistic Studies : Employ fluorescence microscopy to track cellular uptake and subcellular localization .

Data Analysis and Reporting

Q. How should researchers document and present raw data for 4-Chlorobenzene-1-selenonic acid studies?

- Methodological Answer :

- Raw Data : Include large datasets (e.g., NMR spectra, HPLC chromatograms) in appendices, ensuring reproducibility .

- Processed Data : Highlight key findings in the main text, such as yield percentages, spectroscopic peaks, and statistical analyses (e.g., error bars for triplicate experiments) .

- Uncertainty Reporting : Quantify instrument error margins (e.g., ±0.01 ppm for NMR) and discuss their impact on conclusions .

Q. What frameworks can address conflicting results in catalytic applications of 4-Chlorobenzene-1-selenonic acid?

- Methodological Answer :

- Root-Cause Analysis : Compare reaction conditions (e.g., catalyst loading, solvent polarity) across studies. Contradictions may arise from trace metal impurities or oxygen sensitivity .

- Replication Studies : Reproduce experiments with strict inert-atmosphere controls (e.g., Schlenk lines) to isolate variables .

- Meta-Analysis : Use statistical tools like ANOVA to evaluate significance across datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.